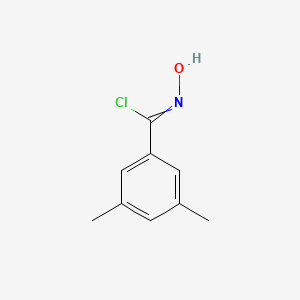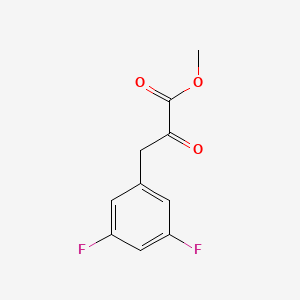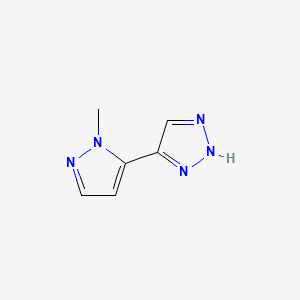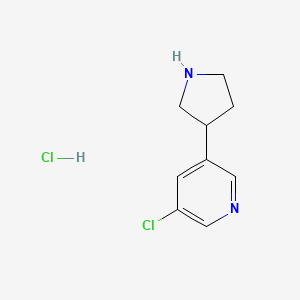
3-Chloro-5-(pyrrolidin-3-yl)pyridine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(pyrrolidin-3-yl)pyridine Hydrochloride is a chemical compound that features a pyridine ring substituted with a chlorine atom and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(pyrrolidin-3-yl)pyridine Hydrochloride typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for yield and purity. The process would be scaled up using industrial reactors and continuous flow systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-(pyrrolidin-3-yl)pyridine Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine derivative with an alcohol or ketone group, while substitution could yield a variety of pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-5-(pyrrolidin-3-yl)pyridine Hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(pyrrolidin-3-yl)pyridine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure, which allows for better interaction with the target site .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole: This compound also features a pyridine ring but with a thiadiazole ring instead of a pyrrolidine ring.
Pyrrolidine-2,5-dione derivatives: These compounds feature a pyrrolidine ring but differ in their substitution patterns and functional groups.
Uniqueness
3-Chloro-5-(pyrrolidin-3-yl)pyridine Hydrochloride is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both the chlorine atom and the pyrrolidine ring can enhance its reactivity and binding affinity in various applications.
Propriétés
Formule moléculaire |
C9H12Cl2N2 |
|---|---|
Poids moléculaire |
219.11 g/mol |
Nom IUPAC |
3-chloro-5-pyrrolidin-3-ylpyridine;hydrochloride |
InChI |
InChI=1S/C9H11ClN2.ClH/c10-9-3-8(5-12-6-9)7-1-2-11-4-7;/h3,5-7,11H,1-2,4H2;1H |
Clé InChI |
JXJVDNKXTCYQNL-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1C2=CC(=CN=C2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-Methyl-3-pyrazolyl)methyl]guanidine](/img/structure/B13686982.png)
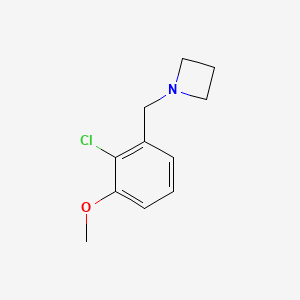
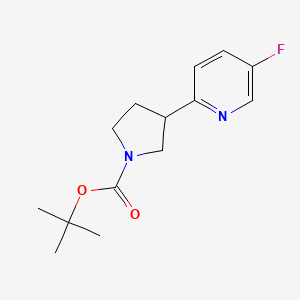
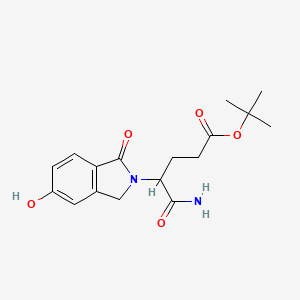

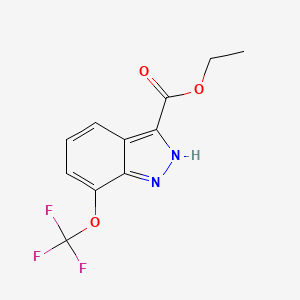
![5,7-Dichloro-2,3-dimethylpyrido[3,4-b]pyrazine](/img/structure/B13687011.png)
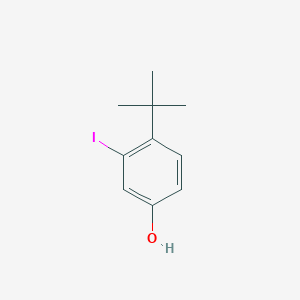
![6-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13687031.png)

![1,2-Dichloro-4-[(2-ethynylphenoxy)methyl]benzene](/img/structure/B13687049.png)
